Methyl 5-(hydroxymethyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(hydroxymethyl)thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a thiazole ring substituted with a hydroxymethyl group at the 5-position and a carboxylate ester group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(hydroxymethyl)thiazole-4-carboxylate typically involves the cyclization of appropriate thioamide derivatives with α-haloesters. One common method starts with the reaction of α-chloroacetoacetate with thioamide derivatives in the presence of a base, such as sodium ethoxide, in ethanol. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(hydroxymethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 5-(carboxymethyl)thiazole-4-carboxylate.
Reduction: Methyl 5-(hydroxymethyl)thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-(hydroxymethyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of methyl 5-(hydroxymethyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing biochemical pathways and enzyme activities. The hydroxymethyl and carboxylate groups can further modulate the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate
- Methyl 4-(hydroxymethyl)thiazole-5-carboxylate
- 4-Methyl-5-(β-hydroxyethyl)-thiazole
Uniqueness
Methyl 5-(hydroxymethyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and carboxylate groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 5-(hydroxymethyl)thiazole-4-carboxylate is a compound belonging to the thiazole family, characterized by its unique heterocyclic structure containing both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H7N1O3S1, with a molecular weight of approximately 173.19 g/mol. The structure features a thiazole ring substituted with a hydroxymethyl group at the 5-position and a carboxylate ester group at the 4-position. These structural attributes contribute significantly to its biological activity.
Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | C6H7N1O3S1 |
Molecular Weight | ~173.19 g/mol |
Functional Groups | Hydroxymethyl (–CH2OH), Carboxylate (–COO−) |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
- Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. It may disrupt cell wall synthesis or interfere with protein synthesis by binding to ribosomal subunits.
Case Study: Antimicrobial Efficacy
In a comparative study, this compound demonstrated superior antibacterial potency against Staphylococcus aureus compared to standard antibiotics like ampicillin and streptomycin. The Minimum Inhibitory Concentration (MIC) was found to be as low as 0.015 μg/mL, indicating strong efficacy against this pathogen .
Antifungal Activity
The compound also exhibits antifungal properties, showing effectiveness against various fungal strains, including Candida albicans. The antifungal mechanism may involve the disruption of fungal cell membrane integrity or inhibition of ergosterol biosynthesis.
The interaction studies reveal that this compound can form hydrogen bonds and engage in π-π interactions with various biological targets. These interactions can modulate enzyme activities and influence biochemical pathways, enhancing its therapeutic potential.
Interaction with Biological Targets
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins.
- π-π Stacking : The thiazole ring can engage in π-π stacking interactions with aromatic residues in enzymes, potentially modulating their activity.
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions starting from appropriate thioamide derivatives and α-haloesters. Industrial production methods are often optimized for large-scale synthesis using continuous flow reactors to ensure product consistency and yield .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique features of this compound:
Compound Name | Similarity Index | Key Features |
---|---|---|
2-Chloro-5-methylthiazole-4-carboxylic acid | 0.86 | Chlorine substitution enhances reactivity |
Ethyl 5-methylthiazole-4-carboxylate | 0.90 | Ethyl group offers different solubility properties |
Thiazolo[4,5-c]pyridine-6-carboxylic acid | 0.75 | Incorporates pyridine ring, altering biological effects |
Properties
Molecular Formula |
C6H7NO3S |
---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H7NO3S/c1-10-6(9)5-4(2-8)11-3-7-5/h3,8H,2H2,1H3 |
InChI Key |
FWYKYKRRHMRAQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.